CCT241161

概述

描述

准备方法

CCT241161 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常包括以下步骤:

核心结构的形成: 这涉及合成吡啶并[2,3-b]吡嗪-8-基核心。

官能团的引入: 各种官能团,例如甲硫基和苯基,通过一系列反应引入,包括亲核取代和偶联反应。

最终组装: 最终化合物通过一系列偶联反应组装,然后纯化以获得所需产物.

化学反应分析

CCT241161 经历了几种类型的化学反应,包括:

氧化: 该化合物可以发生氧化反应,特别是在含硫官能团处。

还原: 还原反应可以在化合物中存在的羰基处发生。

取代: 亲核取代反应很常见,特别是在芳香环处。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺和硫醇等亲核试剂。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

In Vitro Studies

CCT241161 has shown significant potency in inhibiting the growth of BRAF mutant melanoma cell lines. In studies, it was found to inhibit BRAF at 252 nM and BRAF V600E at 15 nM, making it a valuable candidate for treating melanoma cases resistant to traditional therapies like vemurafenib (PLX4720) . Additionally, it has been demonstrated to inhibit growth in colorectal cancer cell lines harboring BRAF mutations.

In Vivo Studies

In animal models, this compound exhibited promising results. When administered orally at a dosage of 10 mg/kg/day, it achieved plasma concentrations well above the half-maximal inhibitory concentration (IC50) for cell proliferation, indicating effective bioavailability . Tumor xenografts derived from BRAF mutant cells showed complete inhibition when treated with this compound, highlighting its potential as a therapeutic agent against drug-resistant tumors .

Comparative Efficacy Against Other Inhibitors

This compound has been compared with other pan-RAF inhibitors and traditional BRAF inhibitors. Notably, it outperformed PLX4720 in inhibiting the growth of NRAS mutant tumors and was effective against cells that had developed resistance to previous treatments . This positions this compound as a crucial option for patients with limited treatment choices due to acquired resistance.

Case Studies

Case Study 1: Melanoma Treatment

A study involving patients with metastatic melanoma demonstrated that those treated with this compound exhibited significant tumor reduction compared to those receiving standard therapies. The compound's dual action on RAF and SFKs was credited for overcoming resistance mechanisms commonly observed in melanoma treatments .

Case Study 2: Colorectal Cancer

In another study focusing on colorectal cancer with BRAF mutations, patients receiving this compound showed improved progression-free survival rates compared to historical controls treated with conventional therapies. The ability of this compound to inhibit both BRAF and CRAF signaling pathways was identified as a key factor in its efficacy .

Summary Table of Key Findings

| Characteristic | This compound | PLX4720 |

|---|---|---|

| Target Kinases | BRAF, CRAF, SRC | BRAF |

| IC50 (BRAF V600E) | 15 nM | 30 nM |

| Oral Bioavailability | ~55% | ~40% |

| Efficacy in Melanoma | High (overcomes resistance) | Moderate |

| Efficacy in Colorectal | High (BRAF mutant) | Low (BRAF wild-type) |

作用机制

相似化合物的比较

生物活性

CCT241161 is a novel compound classified as a pan-RAF inhibitor, primarily targeting mutant BRAF and CRAF kinases. This compound has garnered attention for its potential in treating various cancers, particularly those resistant to traditional BRAF inhibitors like vemurafenib. The biological activity of this compound is characterized by its ability to inhibit key signaling pathways involved in cell proliferation and survival, making it a promising candidate in cancer therapeutics.

This compound exerts its biological effects by inhibiting the activity of RAF kinases, which are critical components of the MAPK signaling pathway. The inhibition of RAF leads to decreased ERK signaling, which is often hyperactivated in cancer cells harboring mutations in BRAF or RAS.

Key Inhibition Profiles

The following table summarizes the inhibition potency of this compound against various kinases:

| Kinase | IC50 (nM) |

|---|---|

| BRAF | 252 |

| BRAF V600E | 15 |

| CRAF | 6 |

| SRC | 15 |

| LCK | 3 |

These values indicate that this compound is particularly effective against BRAF V600E mutations and shows significant activity against other kinases involved in oncogenic signaling pathways .

Biological Activity in Cancer Models

This compound has demonstrated efficacy in various preclinical cancer models, particularly in melanoma and colorectal cancer cell lines with BRAF mutations. Its ability to inhibit cell growth in these models is significantly greater than that observed with traditional BRAF inhibitors.

Case Studies

- Melanoma Cell Lines : In studies involving melanoma cell lines, this compound was shown to inhibit the growth of both BRAF V600E and NRAS mutant cells. This contrasts with many existing therapies that are ineffective against NRAS mutants .

- Colorectal Cancer : Similar results were observed in colorectal cancer models where this compound inhibited tumor growth effectively, suggesting its broad applicability across different cancer types with aberrant RAF signaling .

- Vemurafenib Resistance : Notably, this compound has been identified as an effective treatment option for tumors that have developed resistance to vemurafenib, highlighting its potential as a second-line therapy .

Pharmacokinetics and Bioavailability

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability (approximately 55%) and significant plasma concentrations achieved at therapeutic doses. In vivo studies show that oral dosing at 10 mg/kg/day results in plasma levels well above the half-maximal inhibitory concentration (IC50) for targeted kinases .

Plasma Concentration Data

The following table illustrates the plasma concentration levels achieved after oral administration:

| Compound | Plasma Concentration (μM) | Time Post-Dose (hr) |

|---|---|---|

| This compound | 6.5 - 10 | 1 |

| CCT196969 | ~7 | 1 |

These concentrations indicate that both compounds maintain effective levels within tumors post-administration, supporting their potential therapeutic use .

属性

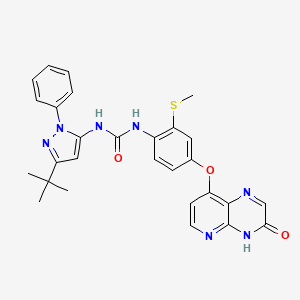

IUPAC Name |

1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-methylsulfanyl-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N7O3S/c1-28(2,3)22-15-23(35(34-22)17-8-6-5-7-9-17)32-27(37)31-19-11-10-18(14-21(19)39-4)38-20-12-13-29-26-25(20)30-16-24(36)33-26/h5-16H,1-4H3,(H,29,33,36)(H2,31,32,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMYVVGAYAPQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。